molecular formula C13H20N6S B279463 N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline

N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline

Cat. No. B279463
M. Wt: 292.41 g/mol
InChI Key: BJCSOZSFDBPJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the focus of numerous scientific studies investigating its synthesis, mechanism of action, and potential as an anti-cancer agent.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. Cytokines are small proteins that play a crucial role in the immune response and can have anti-tumor effects.
Biochemical and physiological effects:
N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline has been shown to increase the production of cytokines and induce apoptosis, or programmed cell death, in cancer cells. N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline has also been shown to inhibit the growth of new blood vessels, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline in lab experiments, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline. One area of research is investigating the use of N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline in combination with other anti-cancer agents to improve its efficacy. Another area of research is investigating the use of N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to better understand the toxicity and potential side effects of N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline, as well as its potential for use in clinical trials.

Synthesis Methods

N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethylamine. This reaction results in the formation of N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer. N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline is believed to work by targeting the vascular system of tumors, causing the blood vessels to collapse and depriving the tumor of nutrients and oxygen.

properties

Molecular Formula

C13H20N6S

Molecular Weight

292.41 g/mol

IUPAC Name

N,N-dimethyl-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]aniline

InChI

InChI=1S/C13H20N6S/c1-18(2)12-6-4-11(5-7-12)10-14-8-9-20-13-15-16-17-19(13)3/h4-7,14H,8-10H2,1-3H3

InChI Key

BJCSOZSFDBPJCS-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)N(C)C

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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